molecular formula C12H17ClN2O2 B13459494 tert-butyl N-[2-(6-chloropyridin-2-yl)ethyl]carbamate

tert-butyl N-[2-(6-chloropyridin-2-yl)ethyl]carbamate

Cat. No.: B13459494
M. Wt: 256.73 g/mol
InChI Key: TYOUJSAITPWNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(6-chloropyridin-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C10H13ClN2O2. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is known for its role in the preparation of other chemical entities and its potential therapeutic applications.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

tert-butyl N-[2-(6-chloropyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)14-8-7-9-5-4-6-10(13)15-9/h4-6H,7-8H2,1-3H3,(H,14,16)

InChI Key

TYOUJSAITPWNKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(6-chloropyridin-2-yl)ethyl]carbamate typically involves the reaction of 2-chloro-5-aminopyridine with di-tert-butyl dicarbonate in the presence of a base such as sodium bis(trimethylsilyl)amide. The reaction is carried out in an inert atmosphere, usually under argon, and at low temperatures (around 0°C) to ensure the stability of the reactants and products .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The product is then purified and tested for quality before being used in further applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(6-chloropyridin-2-

Biological Activity

tert-Butyl N-[2-(6-chloropyridin-2-yl)ethyl]carbamate is a synthetic compound that has garnered attention for its potential biological activity. This compound, characterized by its unique molecular structure, is being investigated for various applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Chloropyridine Intermediate : The synthesis begins with the chlorination of 2-pyridine to introduce the chlorine atom at the 6-position.
  • Carbamoylation Reaction : The chloropyridine intermediate is then reacted with tert-butyl carbamate under basic conditions, often using sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

This multi-step reaction pathway allows for the construction of the desired compound while providing opportunities for further modifications .

The biological activity of this compound is primarily attributed to its interaction with specific biological macromolecules. It may function as a ligand in receptor binding studies or as a probe for studying enzyme activity. The compound's mechanism involves modulation of enzyme activity or receptor interactions, which can lead to various biological effects depending on the target.

Therapeutic Applications

Research indicates that compounds similar to this compound exhibit several potential therapeutic properties:

  • Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains, suggesting potential applications in antibiotic development.
  • Anticancer Properties : Preliminary studies indicate that certain structural analogs may possess anticancer activity, warranting further investigation into their mechanisms and efficacy .

Case Studies and Research Findings

  • Antimicrobial Studies : In a study assessing the antimicrobial effects of related compounds, it was found that certain chloropyridine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the chloropyridine moiety could enhance antibacterial potency .
    CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
    Compound AStaphylococcus aureus32 μg/mL
    Compound BEscherichia coli16 μg/mL
    This compoundTBDTBD
  • Anticancer Activity : In vitro studies have demonstrated that certain derivatives can impair the growth of cancer cells without affecting normal cell viability. These findings suggest that this compound could be further explored as a potential anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.